molecular formula BH4LiO4 B8023095 lithium;oxido(oxo)borane;dihydrate

lithium;oxido(oxo)borane;dihydrate

Cat. No.: B8023095
M. Wt: 85.8 g/mol
InChI Key: MAXQFCAELLTPNS-UHFFFAOYSA-N
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Description

Lithium oxido(oxo)borane dihydrate, also known as lithium metaborate dihydrate (LiBO₂·2H₂O), is a boron-containing lithium salt with the IUPAC name lithium;oxido(oxo)borane;dihydrate. Its SMILES notation is [Li+].B(=O)[O-] (), and its crystalline structure incorporates two water molecules per formula unit. This compound is a granular solid at room temperature and is primarily utilized as a flux in X-ray fluorescence (XRF) analysis due to its ability to dissolve oxide matrices during sample preparation (). Its high purity (≥99.99%) and stability under ambient storage conditions make it a preferred reagent in analytical chemistry ().

Properties

IUPAC Name

lithium;oxido(oxo)borane;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQFCAELLTPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].B(=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH4LiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous Reaction of Lithium Hydroxide and Boric Acid

The foundational method for synthesizing LiBO₂·2H₂O involves the neutralization of lithium hydroxide monohydrate (LiOH·H₂O) with boric acid (H₃BO₃) in an aqueous medium. The reaction proceeds as follows:

LiOH\cdotpH₂O+H₃BO₃LiBO₂\cdotp2H₂O+H₂O[4]\text{LiOH·H₂O} + \text{H₃BO₃} \rightarrow \text{LiBO₂·2H₂O} + \text{H₂O} \quad

Procedure :

  • Stoichiometric Mixing : Combine LiOH·H₂O and H₃BO₃ in a 1:1 molar ratio (e.g., 41.96 g LiOH·H₂O and 61.83 g H₃BO₃ per mole of product).

  • Dissolution : Add deionized water (≥18 MΩ·cm) and heat to 60–80°C under reflux to dissolve reactants fully.

  • Crystallization : Cool the solution to 25°C at a controlled rate of 1–2°C/min to precipitate LiBO₂·2H₂O crystals.

  • Isolation : Filter crystals using a Büchner funnel, wash with ice-cold ethanol, and air-dry at 25°C under 30% relative humidity.

Key Parameters :

  • pH Control : Maintain pH 8–9 during reaction to prevent formation of tetraborate byproducts.

  • Temperature : Excessive heating (>80°C) risks dehydration to anhydrous LiBO₂.

Industrial Production

Continuous Crystallization Process

Industrial synthesis prioritizes yield and purity through automated systems:

Steps :

  • Feedstock Preparation : LiOH·H₂O (99.5% purity) and H₃BO₃ (99.9%) are dissolved in a 1:1 molar ratio in a heated reactor (70°C).

  • Reactor Design : Use cascading reactors with inline pH sensors to maintain alkalinity (pH 8.5 ± 0.2).

  • Crystallization : Transfer the solution to a vacuum crystallizer at 25°C, achieving supersaturation (Ksp = 1.2 × 10⁻³).

  • Centrifugation : Separate crystals via continuous centrifugation, yielding 95–98% recovery.

  • Drying : Fluidized-bed dryers at 30°C ensure retention of hydration water.

Quality Control :

  • Purity Assay : Inductively coupled plasma optical emission spectrometry (ICP-OES) confirms Li (15.2–15.5%) and B (10.8–11.1%) content.

  • Hydration Stability : Thermogravimetric analysis (TGA) verifies 2.0 ± 0.1 H₂O molecules per formula unit.

Alternative Synthesis Routes

Solid-State Calcination with Controlled Hydration

While calcination typically produces anhydrous LiBO₂, post-synthesis hydration yields the dihydrate:

Method :

  • Calcination : Heat LiOH·H₂O and H₃BO₃ (1:1) at 200°C for 2 hours to form anhydrous LiBO₂.

  • Hydration : Expose the product to 70% relative humidity at 25°C for 48 hours.

  • Stabilization : Store in sealed containers with desiccant to prevent overhydration.

Challenges :

  • Kinetic Barriers : Slow hydration kinetics require prolonged exposure.

  • Phase Purity : Risk of LiBO₂·H₂O (monohydrate) contamination if humidity exceeds 75%.

Comparative Analysis of Synthesis Methods

Parameter Laboratory-Scale Industrial-Scale Solid-State Hydration
Yield (%)85–9095–9875–80
Purity (%)99.0–99.599.9–99.9998.5–99.0
Reaction Time (h)4–62–350–60
Energy Consumption (kWh/kg)12–158–1018–20
ScalabilityLimitedHighModerate

Trade-offs :

  • Aqueous Methods : Higher yield and purity but require precise temperature control.

  • Solid-State Routes : Lower energy efficiency but useful for anhydrous-to-hydrate conversions.

Critical Factors in Process Optimization

Stoichiometric Precision

Deviations from the 1:1 Li:B ratio promote side reactions:

  • Excess LiOH : Forms lithium hydroxide monohydrate impurities.

  • Excess H₃BO₃ : Generates lithium tetraborate (Li₂B₄O₇) at pH < 8.

Crystallization Kinetics

  • Supersaturation Ratio (S) : Optimal S = 1.5–2.0 ensures uniform crystal growth (mean size: 50–100 µm).

  • Seeding : Introduce 0.1–0.5% w/w LiBO₂·2H₂O seed crystals to reduce induction time by 40%.

Drying Protocols

  • Temperature : ≤30°C to prevent dehydration (ΔHdehydration = +58 kJ/mol).

  • Atmosphere : Use nitrogen-purged dryers to inhibit hygroscopic clumping.

Emerging Techniques and Research Directions

Solvothermal Synthesis

Recent studies explore ethanol-water mixed solvents (3:1 v/v) to enhance crystallization rates:

  • Advantage : Reduces solubility of LiBO₂·2H₂O, increasing yield to 92% at 50°C.

  • Limitation : Requires solvent recovery systems for economic viability.

Mechanochemical Activation

Ball milling LiOH·H₂O and H₃BO₃ (1:1) for 1 hour initiates solid-state reactions, followed by hydration:

  • Efficiency : 80% conversion in 30 minutes vs. 4 hours for aqueous methods.

  • Particle Size : Nanocrystalline product (20–50 nm) with enhanced solubility .

Chemical Reactions Analysis

Types of Reactions

lithium;oxido(oxo)borane;dihydrate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. These products are often characterized using techniques such as spectroscopy and chromatography.

Scientific Research Applications

Analytical Chemistry

Lithium metaborate dihydrate is extensively used as a flux in analytical techniques such as:

  • X-ray Fluorescence (XRF) : Facilitates the dissolution of oxide samples for accurate elemental analysis.
  • Inductively Coupled Plasma (ICP) : Employed in ICP-OES (Optical Emission Spectroscopy) and ICP-MS (Mass Spectrometry) for the analysis of trace elements.

Table 1: Comparison of Analytical Techniques Using Lithium Metaborate Dihydrate

TechniqueApplicationAdvantages
XRFElemental analysis of solid samplesNon-destructive, minimal sample preparation
ICP-OESTrace metal analysisHigh sensitivity, wide dynamic range
ICP-MSIsotope ratio determinationExtremely low detection limits

Biological Studies

Research has indicated that lithium metaborate dihydrate may influence antioxidant defense systems. A notable study demonstrated its protective effects against oxidative stress induced by cadmium chloride in Wistar albino male rats. Key findings include:

  • Reduced Malondialdehyde (MDA) Levels : Indicating decreased lipid peroxidation.
  • Increased Superoxide Dismutase (SOD) Activity : Suggesting enhanced antioxidant defenses.

Table 2: Effects of Lithium Metaborate Dihydrate on Biological Parameters

ParameterControl GroupCdCl₂ GroupLMBDH GroupCdCl₂ + LMBDH Group
MDA LevelsBaselineIncreasedDecreasedSignificantly Decreased
SOD ActivityBaselineDecreasedIncreasedSignificantly Increased
Calcium LevelsNormalDecreasedNormalDecreased
Magnesium LevelsNormalDecreasedIncreasedIncreased

Material Science

Lithium metaborate dihydrate plays a crucial role in the preparation of glasses and ceramics due to its ability to form stable glassy phases. Its unique crystalline structure allows it to dissolve acidic oxides effectively, making it an ideal candidate for creating high-performance materials.

Environmental Science

The compound has been studied for its potential to mitigate oxidative stress in organisms exposed to heavy metals. Its antioxidant properties suggest possible applications in environmental remediation strategies.

Case Study 1: Antioxidant Activity

A study conducted on Wistar rats investigated the effects of lithium metaborate dihydrate in mitigating cadmium-induced oxidative stress. The results highlighted significant reductions in MDA levels and increases in SOD activity, suggesting a protective role against oxidative damage.

Case Study 2: Industrial Applications

In industrial settings, lithium metaborate dihydrate is utilized as a flux in the preparation of glass and ceramics. Its ability to dissolve various acidic oxides enhances the quality and performance of the final products.

Mechanism of Action

The mechanism of action of lithium;oxido(oxo)borane;dihydrate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium metaborate dihydrate belongs to a broader class of lithium borates and boron-containing salts. Below is a detailed comparison with structurally or functionally related compounds:

Lithium Tetraborate (Li₂B₄O₇)

  • Structure : Lithium tetraborate features a complex boroxine ring structure with four boron atoms and seven oxygen atoms (SMILES: [Li]OB(OB=O)OB(O[Li])OB=O ) (). Unlike lithium metaborate dihydrate, it is anhydrous.
  • Applications : Like lithium metaborate dihydrate, it is used as a flux in XRF analysis. However, lithium tetraborate has a higher melting point and is often blended with other borates (e.g., LiBO₂) to optimize flux properties ().
  • Thermal Stability : Lithium tetraborate exhibits superior thermal stability compared to hydrated borates, making it suitable for high-temperature applications ().

Lithium Amidoborane (LiNH₂BH₃) and Derivatives

  • Structure and Hydration : Lithium amidoborane is a boron-nitrogen-lithium compound, distinct from the oxygen-dominated metaborate. Its derivatives, such as lithium amidoborane-ammonia borane (LiNH₂BH₃·NH₃BH₃), form layered structures with ionic and dihydrogen bonds ().
  • Functionality: These compounds are hydrogen storage materials. LiNH₂BH₃ releases 10.8 wt% H₂ at 180°C, while LiNH₂BH₃·NH₃BH₃ releases 14.3 wt% H₂ under similar conditions ().
  • Reactivity : The decomposition pathways involve B–H and N–H bond destabilization, a feature absent in metaborates ().

Lithium Bis(oxalate)borate (LiBOB) and Lithium Difluoro(oxalate)borate (LiDFOB)

  • Structure : These salts combine boron with oxalate ligands. LiBOB has a tetrahedral borate core bonded to oxalate groups (), while LiDFOB includes fluorine substituents ().
  • Electrochemical Performance : Both are used as lithium-ion battery electrolytes. LiDFOB enhances thermal stability and cycling performance in LiFePO₄ cathodes, achieving 95% capacity retention after 500 cycles (). Lithium metaborate dihydrate lacks ionic conductivity, limiting its utility in batteries.
  • Conductivity : LiBOB exhibits moderate ionic conductivity (0.1–1 mS/cm) but is outperformed by LiDFOB in high-voltage applications ().

Lithium Chromate Dihydrate (Li₂CrO₄·2H₂O) and Lithium Molybdate Dihydrate (Li₂MoO₄·2H₂O)

  • Hydration and Solubility : These dihydrated lithium salts share similar hydration states with lithium metaborate dihydrate. Solubility curves for lithium chromate and molybdate dihydrates show steep declines at lower temperatures, paralleling trends observed in other hydrated salts ().
  • Applications : Unlike lithium metaborate, they are used in corrosion inhibition and catalysis rather than analytical chemistry ().

Data Tables

Table 1. Structural and Functional Properties of Selected Lithium Borates

Compound Formula Hydration Key Applications Notable Properties References
Lithium metaborate dihydrate LiBO₂·2H₂O Dihydrate XRF flux High purity (≥99.99%), granular solid 15, 20
Lithium tetraborate Li₂B₄O₇ Anhydrous XRF flux, glass production High thermal stability, boroxine ring 15, 18
Lithium amidoborane LiNH₂BH₃ Anhydrous Hydrogen storage 10.8 wt% H₂ release at 180°C 16, 17
LiBOB LiB(C₂O₄)₂ Anhydrous Battery electrolyte Moderate ionic conductivity (0.1–1 mS/cm) 3, 6

Key Research Findings

Hydration Effects : Hydrated lithium borates (e.g., LiBO₂·2H₂O) exhibit reduced thermal stability compared to anhydrous forms like Li₂B₄O₇, limiting their use in high-temperature processes ().

Electrolyte Performance : Boron-oxalate salts (LiBOB, LiDFOB) outperform metaborates in battery applications due to their ability to form stable solid-electrolyte interphases (SEI) ().

Hydrogen Storage : Boron-nitrogen-lithium compounds (e.g., LiNH₂BH₃) demonstrate superior H₂ release capacities compared to oxide-based borates, though they require careful handling due to hygroscopicity ().

Q & A

Q. What are the recommended synthetic routes for lithium oxido(oxo)borane dihydrate, and how can purity be validated?

Lithium oxido(oxo)borane dihydrate can be synthesized via thermal dehydration of lithium hydroxide precursors under controlled humidity to retain the dihydrate structure . Purity validation typically involves X-ray fluorescence (XRF) for elemental composition analysis and proton nuclear magnetic resonance (¹H-NMR) to confirm the presence of water molecules in the crystal lattice . For example, torsional parameters (e.g., equilibrium p-p distance of 1.515 ± 0.015 Å) derived from IR and NMR data can confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • ¹H-NMR : Detects proton environments in hydrated structures, as demonstrated in lithium dithionate dihydrate studies .
  • IR Spectroscopy : Identifies vibrational modes (e.g., O-H stretching in water molecules) and torsional frequencies (e.g., ωₓ ≈ 6.0 ± 1 kcal/mol barrier height) .
  • X-ray Diffraction (XRD) : Resolves crystal symmetry (e.g., orthorhombic vs. monoclinic phases in borate hydrates) . Data should be cross-validated with computational models, such as density functional theory (DFT), to refine bond lengths and angles .

Advanced Research Questions

Q. How do phase transitions during synthesis influence the material’s electrochemical stability?

Phase transitions, such as the stepwise formation of lithium amidoborane-ammonia borane complexes, can introduce metastable intermediates (e.g., β-LiNH₂BH₃) with distinct ionic environments . These intermediates may exhibit enhanced hydrogen release (14.3 wt% H₂ at 180°C) compared to stable phases (10.8 wt% H₂) . Monitoring transitions via differential scanning calorimetry (DSC) and time-resolved XRD is critical for optimizing thermal stability.

Q. What computational approaches predict the binding energetics of borate-based compounds?

Many-body perturbation theory (MBPT) with polarization-augmented basis sets calculates binding energies (e.g., 35 kcal/mol for diborane) and correlates experimental enthalpies of reaction within 5% accuracy . For lithium oxido(oxo)borane derivatives, MBPT can model Li⁺ coordination environments and predict stability under electrochemical cycling .

Q. How do lithium oxido(oxo)borate additives enhance lithium-ion battery cathode performance?

Lithium difluoro(oxalato)borate (LiDFOB) additives stabilize the solid-electrolyte interphase (SEI) on LiFePO₄ cathodes by forming fluorine-rich passivation layers, reducing capacity fade to <5% over 500 cycles . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to quantify SEI resistance and Li⁺ diffusion coefficients (e.g., DLi⁺ ≈ 10⁻¹⁴ cm²/s) .

Methodological Recommendations

  • Contradiction Analysis : Conflicting data on hydrogen release yields (e.g., 10.8 vs. 14.3 wt% ) should be resolved by standardizing synthetic conditions (e.g., milling duration, humidity).
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as probing anion coordination in borate electrolytes .

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